molecular formula C35H40N2O4 B11041401 2-Amino-8'-ethyl-4',4',6',7,7-pentamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione

2-Amino-8'-ethyl-4',4',6',7,7-pentamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione

Cat. No.: B11041401
M. Wt: 552.7 g/mol
InChI Key: GDIOQVYPUQRLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 2-Amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the chromene and pyrroloquinoline intermediates, followed by their spirocyclization. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-Amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione include other spiro compounds and derivatives of chromene and pyrroloquinoline These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

Molecular Formula

C35H40N2O4

Molecular Weight

552.7 g/mol

IUPAC Name

2'-amino-6-ethyl-7',7',9,11,11-pentamethyl-9-phenyl-3'-propanoylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-6,8-dihydrochromene]-2,5'-dione

InChI

InChI=1S/C35H40N2O4/c1-8-20-15-22-29-23(16-20)35(31(40)37(29)33(5,6)19-34(22,7)21-13-11-10-12-14-21)27-25(39)17-32(3,4)18-26(27)41-30(36)28(35)24(38)9-2/h10-16H,8-9,17-19,36H2,1-7H3

InChI Key

GDIOQVYPUQRLEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C4(C5=C(CC(CC5=O)(C)C)OC(=C4C(=O)CC)N)C(=O)N3C(CC2(C)C6=CC=CC=C6)(C)C

Origin of Product

United States

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